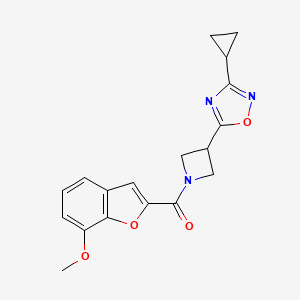
(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C16H19N5O6S |
| Molecular Weight | 409.417 g/mol |
| IUPAC Name | This compound |
Structural Features
The compound features a cyclopropyl group attached to an oxadiazole moiety, which is linked to an azetidine ring. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. Preliminary studies suggest that it may act as an antagonist at certain neuropeptide receptors, particularly orexin receptors. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite.
Interaction with Orexin Receptors
Research indicates that compounds similar to this one can modulate orexin receptor activity, which may have implications for treating disorders related to sleep and anxiety. For instance, orexin receptor antagonism has been linked to reduced anxiety-like behaviors in animal models .
Antiproliferative Effects
Studies have shown that compounds containing oxadiazole moieties exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has been explored in several studies:
- Anxiety Disorders : Animal studies have demonstrated that orexin receptor antagonists can reduce anxiety-like behaviors in models of stress and fear .
- Sleep Disorders : Compounds targeting orexin receptors have been shown to promote sleep by inhibiting wake-promoting pathways .
Study 1: Anticancer Activity
A study involving a series of oxadiazole derivatives revealed that certain compounds exhibited significant cytotoxicity against human cancer cell lines. The mechanism was proposed to involve the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production .
Study 2: Anxiety Reduction
In a controlled experiment using rodents, administration of an orexin receptor antagonist similar to the compound resulted in decreased locomotor activity in response to stressors, indicating potential anxiolytic properties .
Comparative Analysis with Similar Compounds
| Compound Type | Similar Compounds | Biological Activity |
|---|---|---|
| Oxadiazole Derivatives | 1,2,4-Oxadiazole derivatives | Antiproliferative |
| Azetidine Derivatives | Azetidine amide derivatives | Orexin receptor antagonism |
| Benzofuran Derivatives | 7-Methoxybenzofuran derivatives | Neuroprotective effects |
Propiedades
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-13-4-2-3-11-7-14(24-15(11)13)18(22)21-8-12(9-21)17-19-16(20-25-17)10-5-6-10/h2-4,7,10,12H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFJWWSRCMFULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













